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Compound of Interest

Compound Name: m-Cresol, 6-nonyl-

Cat. No.: B1675971 Get Quote

Introduction

Metacresol (m-Cresol) is an aromatic organic compound and a widely used antimicrobial

preservative in parenteral drug products, including multi-dose protein and vaccine formulations.

[1][2][3] Its primary function is to inhibit the growth of microorganisms that may be introduced

during repeated withdrawals from a multi-dose vial.[1][4] While effective as a preservative, its

interaction with the active protein or vaccine components is a critical consideration in

formulation development, as it can influence stability, aggregation, and overall product efficacy.

[1][5]

Mechanism of Action and Effects

Antimicrobial Activity: m-Cresol, like other phenolic preservatives, exerts its antimicrobial

effect by disrupting the microbial cell membrane. This leads to increased membrane

permeability, leakage of intracellular constituents, and ultimately, cell death.[6][7] It is

effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

Interaction with Proteins: The interaction of m-Cresol with proteins is complex and can be

either beneficial or detrimental depending on the protein and formulation context.

Stabilization: In some formulations, such as insulin, m-Cresol and other phenolic

excipients are known to stabilize the protein structure. They promote the formation of more

stable insulin hexamers by binding to hydrophobic pockets at the monomer-monomer

interface, which is crucial for long-term stability and controlled release.[8]
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Protein Aggregation: Conversely, m-Cresol has been shown to induce aggregation in other

proteins.[1][3][5] The proposed mechanism does not involve global unfolding of the

protein. Instead, m-Cresol can interact with specific, localized regions ("hot-spots") of the

protein, leading to a partially unfolded intermediate state.[1][4] This partially unfolded state

is prone to aggregation, which can reduce the concentration of the functional monomer

and potentially lead to immunogenicity.[1]

Below is a diagram illustrating the proposed mechanism of m-Cresol-induced protein

aggregation.
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Caption: Mechanism of m-Cresol-induced protein aggregation.
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Data Presentation

Quantitative data regarding the use of m-Cresol is summarized in the tables below for easy

reference and comparison.

Table 1: Typical Concentrations and Efficacy of m-Cresol

Formulation Type
Typical m-Cresol
Concentration (%
w/v or g%)

Antimicrobial
Efficacy Notes

References

Peptide/Protein
Formulations

0.3%
Commonly used
level to inhibit
microbial growth.

[1]

Insulin
0.16% (in combination

with 0.065% phenol)

Acts as both a

preservative and a

stabilizer.

[9]

Antivenoms (Equine

F(ab')2)
0.15% - 0.35%

0.15% found to be the

minimum effective

concentration meeting

British

Pharmacopoeia

standards.

[10][11]

| General Injectable Formulations | 0.15% - 0.3% | Effective against Gram-positive and less so

against Gram-negative bacteria. |[12] |

Table 2: Summary of m-Cresol Toxicological Data
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Parameter Species Value
Route of
Administration

References

LD50 Rat 1100 mg/kg bw Dermal [13]

LD50 Rat
242 mg/kg

bw/day
Oral (gavage) [13]

NOAEL (No

Observed

Adverse Effect

Level)

Rat 50 mg/kg day-1 Oral [14]

Primary Effects Human

Irritation to eyes,

skin, mucous

membranes;

potential for

CNS, liver, and

kidney damage

at high

concentrations.

Inhalation,

Dermal,

Ingestion

[15]

| Cosmetic Use Concentration Limit | N/A | Safe at concentrations up to 0.5% in cosmetics. |

N/A |[13] |

Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in

evaluating m-Cresol for their specific formulations.

Protocol 1: Antimicrobial Efficacy Testing (AET)

Objective: To determine the effectiveness of m-Cresol in a specific formulation against a panel

of standard microorganisms as required by pharmacopeias (e.g., USP <51>, EP 5.1.3).
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Caption: Experimental workflow for Antimicrobial Efficacy Testing (AET).
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Methodology:

Preparation: Prepare several batches of the final drug product formulation, each with a

different concentration of m-Cresol (e.g., 0.1%, 0.15%, 0.2%, 0.25%, 0.3%).[10][11] Include

a negative control with no preservative.

Inoculation: In separate sterile containers, inoculate each formulation batch with a

standardized suspension of test microorganisms (typically Staphylococcus aureus,

Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, and Escherichia coli)

to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per mL.[10]

Incubation: Incubate the inoculated containers at a specified temperature, typically 20-25°C,

protected from light.[10]

Sampling and Plating: At specified time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days,

and 28 days), withdraw an aliquot from each container. Perform serial dilutions and plate on

appropriate growth media to determine the concentration of viable microorganisms

(CFU/mL).

Analysis: Calculate the log reduction of viable microorganisms at each time point compared

to the initial inoculum. Compare these results against the acceptance criteria outlined in the

relevant pharmacopeia (e.g., European Pharmacopoeia or United States Pharmacopeia).[3]

[10] The lowest concentration of m-Cresol that meets the criteria is the minimum effective

concentration.

Protocol 2: Assessing m-Cresol's Impact on Protein Stability

Objective: To evaluate the effect of m-Cresol on the physical stability of a protein therapeutic by

measuring changes in aggregation and thermal stability.
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Caption: Workflow for assessing the impact of m-Cresol on protein stability.
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Methodology:

Sample Preparation: Prepare two sets of the protein formulation. One set will be the control

(no m-Cresol), and the other will be the test sample, containing the target concentration of

m-Cresol.

Stress Conditions (Optional): To accelerate potential instability, samples can be subjected to

stress conditions, such as elevated temperature (e.g., 37°C or 55°C) for a defined period

(e.g., 1 to 7 days).[1]

Dynamic Light Scattering (DLS) for Aggregation:

Measure the size distribution (hydrodynamic radius) and polydispersity index (PDI) of

particles in both control and test samples.

An increase in the average particle size or PDI in the m-Cresol-containing sample

compared to the control indicates preservative-induced aggregation.[16]

Differential Scanning Fluorimetry (DSF) for Thermal Stability:

DSF, or a thermal shift assay, measures the thermal denaturation temperature (Tm) of a

protein.[16]

In the presence of a fluorescent dye that binds to hydrophobic regions, the protein is

slowly heated. As the protein unfolds, the dye binds, causing an increase in fluorescence.

The midpoint of this transition is the Tm.

A lower Tm in the sample containing m-Cresol compared to the control indicates that the

preservative destabilizes the protein, making it more susceptible to unfolding and

subsequent aggregation.[16]

Analysis: Compare the DLS and DSF data between the control and test samples. A

significant increase in aggregation and/or a decrease in thermal stability (Tm) would suggest

a negative interaction between the protein and m-Cresol, requiring further formulation

optimization.

Protocol 3: Quantification of m-Cresol by High-Performance Liquid Chromatography (HPLC)
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Objective: To accurately quantify the concentration of m-Cresol in a final drug product to ensure

it is within the specified limits.

Methodology:

Standard Preparation: Prepare a series of standard solutions of m-Cresol in a suitable

solvent (e.g., mobile phase) at known concentrations to create a calibration curve.

Sample Preparation: Dilute the protein or vaccine formulation with the mobile phase to bring

the m-Cresol concentration within the range of the calibration curve. Protein precipitation

(e.g., with acetonitrile) may be necessary, followed by centrifugation to obtain a clear

supernatant for injection.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1%

trifluoroacetic acid.

Flow Rate: 1.0 mL/min.

Detection: UV spectrophotometer at approximately 270 nm.

Injection Volume: 20 µL.

Analysis:

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

Inject the prepared sample.

Quantify the m-Cresol concentration in the sample by comparing its peak area to the

calibration curve. Account for the dilution factor used during sample preparation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: m-Cresol as a Preservative in
Protein and Vaccine Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675971#using-m-cresol-as-a-preservative-in-
protein-and-vaccine-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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